molecular formula C16H22N4O4 B4411865 ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4411865
M. Wt: 334.37 g/mol
InChI Key: LXURYXAZOXUICC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves annulation processes to form complex heterocyclic systems. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates through pyrimidine ring annulation, highlighting the intricate steps involved in forming such complex structures (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various analytical techniques. Qi et al. (2008) synthesized a compound under hydrothermal conditions and analyzed its molecular structure, which exhibits a distorted octahedral geometry defined by specific bonding patterns (Qi, Shao, & Li, 2008).

Chemical Reactions and Properties

Research on pyrimidine derivatives reveals various chemical reactions these compounds can undergo, contributing to their versatile chemical properties. Matsumoto and Minami (1975) explored the preparation and antibacterial activity of pyrido[2,3-d]pyrimidine derivatives, demonstrating the chemical reactivity and potential bioactivity of these compounds (Matsumoto & Minami, 1975).

properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-3-23-15(22)12-13(11-5-4-10-24-11)17-16(18-14(12)21)20-8-6-19(2)7-9-20/h4-5,10,12-13H,3,6-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXURYXAZOXUICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
ethyl 6-(2-furyl)-2-(4-methyl-1-piperazinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

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